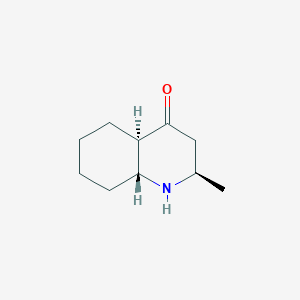

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

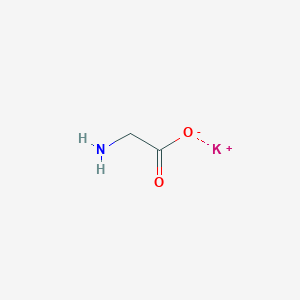

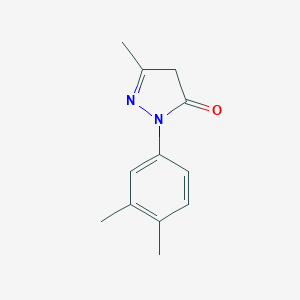

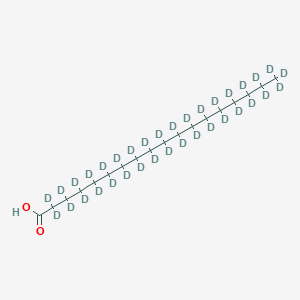

“(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is a chemical compound with the formula C10H17NO . It is also known as "rel-(2R,4AR,8aR)-2-methyloctahydroquinolin-4(1H)-one" .

Molecular Structure Analysis

The molecular structure of “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is complex. It is a cyclic compound with a quinolinone moiety . The exact structure can be found in databases like PubChem and ChemSpider .Aplicaciones Científicas De Investigación

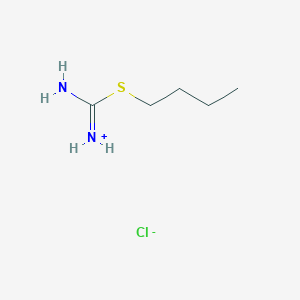

Pharmacological Profile of Quinoxalinone Derivatives

Quinoxalinone and its derivatives, akin to “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone,” are utilized in organic synthesis to create both natural and synthetic compounds. These derivatives are pivotal in designing biologically active compounds due to their substantial pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Quinoxalinone derivatives serve as a foundation for chemists to innovate and develop new compounds that might offer improved efficacy and safety (Ramli et al., 2014).

Implications in Medicinal Chemistry

Quinazoline, a related heterocyclic compound, has been extensively used due to its specific biological activities. The quinazoline-4(3H)-one derivatives, an important class of fused heterocycles, are present in over 200 naturally occurring alkaloids. Research on quinazolinone structures has led to discovering newer variants with complex structures, emphasizing the nucleus' stability and its potential in creating novel medicinal agents. This has led to antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Anticorrosive Applications

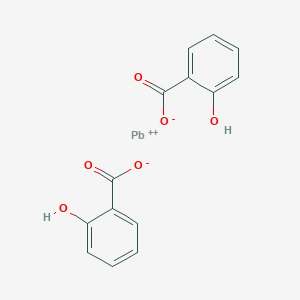

Quinoline derivatives have found significant use as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This application is particularly relevant in protecting metallic surfaces from corrosion, showcasing the versatility of quinoline derivatives beyond pharmacological uses (Verma et al., 2020).

Antitumor and Antimicrobial Activities

Biologically active quinoline and quinazoline alkaloids have been isolated from natural sources, demonstrating significant antitumor, antimicrobial, and various other biological activities. These discoveries have contributed to antimalarial and anticancer drug development, highlighting the importance of these compounds in creating new therapeutic agents (Shang et al., 2018).

Propiedades

IUPAC Name |

(2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAPKWHFVCCJBB-IWSPIJDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCCC2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)